3,4-Difluoronitrobenzene
Overview
Description
3,4-Difluoronitrobenzene is an organic compound with the molecular formula C6H3F2NO2. It is a derivative of nitrobenzene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its clear yellow liquid form and is used in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluoronitrobenzene can be synthesized through the nitration of 1,2-difluorobenzene. The process involves the reaction of 1,2-difluorobenzene with a nitrating mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4\text{F}_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_3\text{F}_2\text{NO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic substitution, allowing reactions with nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amines: From reduction reactions.
Substituted Benzene Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
3,4-Difluoronitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoronitrobenzene primarily involves its reactivity towards nucleophiles due to the electron-withdrawing nature of the nitro and fluorine groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
Comparison with Similar Compounds
- 2,4-Difluoronitrobenzene
- 2,5-Difluoronitrobenzene
- 1-Fluoro-2,4-dinitrobenzene
Comparison: 3,4-Difluoronitrobenzene is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in nucleophilic substitution reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
1,2-difluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQQRMAWLSCCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190379 | |
Record name | Benzene, 1,2-difluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-34-6 | |
Record name | 3,4-Difluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-difluoro-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-difluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-difluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Difluoronitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3RMA758VG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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